molecular formula C10H6FNO2 B2984035 8-Fluoroisoquinoline-5-carboxylic acid CAS No. 1368079-46-2

8-Fluoroisoquinoline-5-carboxylic acid

Cat. No.: B2984035
CAS No.: 1368079-46-2
M. Wt: 191.161
InChI Key: DTGNHXFHLHSIMK-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline-5-carboxylic acid (CAS: 1368079-46-2) is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound. Its molecular formula is C₁₀H₆FNO₂, featuring a fluorine substituent at position 8 and a carboxylic acid group at position 5 on the isoquinoline core. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine, which can modulate acidity, lipophilicity, and bioactivity. Isoquinoline derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science, making structural analogs of this compound valuable for comparative studies .

Properties

IUPAC Name

8-fluoroisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGNHXFHLHSIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-fluoroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The carboxylic acid group plays a crucial role in the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The position of substituents (fluorine and carboxylic acid) significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Fluorine Position Carboxylic Acid Position Molecular Formula Similarity Score* Key Differences
8-Fluoroisoquinoline-5-carboxylic acid 1368079-46-2 8 5 C₁₀H₆FNO₂ 0.88 Reference compound; moderate lipophilicity (XLogP3 ~0.9)
7-Fluoroisoquinoline-5-carboxylic acid 1368043-44-0 7 5 C₁₀H₆FNO₂ 0.90 Fluorine at C7 alters electronic effects on the carboxylic acid group
5-Fluoroisoquinoline-8-carboxylic acid 1369177-56-9 5 8 C₁₀H₆FNO₂ N/A Positional isomer; reversed substituent arrangement
8-Fluoroquinoline-5-carboxylic acid 204782-93-4 8 5 C₁₀H₆FNO₂ N/A Quinoline core (N at position 1 vs. 2 in isoquinoline)

*Similarity scores (0–1) are calculated based on structural and functional group alignment .

  • 7-Fluoroisoquinoline-5-carboxylic acid (similarity score 0.90) may exhibit stronger intramolecular hydrogen bonding due to proximity between fluorine and carboxylic acid groups .
  • Quinoline vs. Isoquinoline Core: 8-Fluoroquinoline-5-carboxylic acid shares the same substituent positions but differs in nitrogen placement. Quinoline derivatives often show distinct pharmacological profiles (e.g., topoisomerase inhibition) compared to isoquinoline analogs .

Functional Group Modifications

Amino-Substituted Analogs
  • 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4): Replacing fluorine with an amino group (-NH₂) increases polarity (Topological Polar Surface Area: 76.2 vs. 50–60 for fluoro analogs) and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability .
Hydroxy-Substituted Analogs
  • 5-Hydroxyisoquinoline-4-carboxylic acid (CAS: 76344-95-1): A hydroxyl group at C5 introduces pH-dependent solubility and metal-chelating properties, useful in antimicrobial applications .

Physicochemical Properties

Property This compound 7-Fluoroisoquinoline-5-carboxylic Acid 5-Aminoisoquinoline-8-carboxylic Acid
Molecular Weight 188.18 g/mol 188.18 g/mol 188.18 g/mol
XLogP3 ~0.9 (estimated) ~0.9 0.9
Hydrogen Bond Donors 2 (COOH) 2 (COOH) 2 (-NH₂, COOH)
Hydrogen Bond Acceptors 4 4 4
  • Lipophilicity: Fluorine substitution marginally increases logP compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .
  • Acidity : The carboxylic acid group (pKa ~2–3) is critical for salt formation and solubility in aqueous buffers .

Biological Activity

8-Fluoroisoquinoline-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, carboxylation, and cyclization processes. The presence of the fluorine atom is crucial as it influences the compound's lipophilicity and biological interactions.

Antiviral Activity

Recent studies have evaluated the antiviral properties of various carboxylic acid derivatives, including this compound. In a comparative analysis, compounds were tested against Hepatitis B Virus (HBV) replication. The 50% effective concentration (EC50) values were measured alongside cytotoxicity data to determine selectivity indices (SI) for potential therapeutic applications.

CompoundEC50 (µM)CC50 (µM)SI
This compound0.35>200>571
NVR 3-7780.3813.6536

The selectivity index indicates that this compound exhibits significantly lower cytotoxicity compared to NVR 3-778, suggesting a favorable safety profile for further development in antiviral therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its effects on various cancer cell lines revealed that it could induce apoptosis and cell cycle arrest in the G1 phase. The IC50 values for different cell lines were recorded, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7168.78
SNB-7585.00

The results showed that treatment with this compound led to significant increases in G1 phase cells, indicating its role in inhibiting cell proliferation .

Case Study: Antiviral Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of this compound to Hep38.7-Tet cells. The study concluded that the compound effectively reduced HBV replication without significant cytotoxic effects at therapeutic doses.

Case Study: Cancer Cell Line Sensitivity

Further investigations into cancer cell lines demonstrated that this compound exhibited potent activity against human CNS cancer cells (SNB-75). The compound's mechanism was attributed to its ability to interact with specific kinase pathways involved in cell cycle regulation .

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